Boc-C16-COOH

Description

Properties

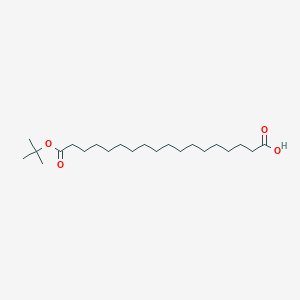

IUPAC Name |

18-[(2-methylpropan-2-yl)oxy]-18-oxooctadecanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H42O4/c1-22(2,3)26-21(25)19-17-15-13-11-9-7-5-4-6-8-10-12-14-16-18-20(23)24/h4-19H2,1-3H3,(H,23,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDUQJXKBWRNMKI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CCCCCCCCCCCCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H42O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70650738 | |

| Record name | 18-tert-Butoxy-18-oxooctadecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70650738 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

370.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

843666-40-0 | |

| Record name | 18-tert-Butoxy-18-oxooctadecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70650738 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 18-(tert-butoxy)-18-oxooctadecanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Physical Properties of Boc-C16-COOH

For Researchers, Scientists, and Drug Development Professionals

Introduction

Boc-C16-COOH, chemically known as 16-((tert-butoxycarbonyl)amino)hexadecanoic acid, is a valuable long-chain, N-protected amino acid derivative. Its bifunctional nature, featuring a terminal carboxylic acid and a Boc-protected amine, makes it a critical building block in various fields, particularly in the synthesis of peptides, targeted drug delivery systems, and the development of PROTACs (Proteolysis Targeting Chimeras). The long C16 alkyl chain imparts significant hydrophobicity, influencing its solubility, aggregation properties, and interaction with biological membranes. This technical guide provides a detailed overview of the known and predicted physical properties of this compound, alongside standardized experimental protocols for their determination and characterization.

Core Physical and Chemical Properties

The physical characteristics of this compound are largely dictated by its long aliphatic chain and the presence of the polar carboxylic acid and carbamate groups. While experimental data for this specific molecule is not extensively published, reliable predictions and comparisons with similar long-chain N-Boc protected amino acids provide a solid foundation for its characterization.

Data Presentation: Physical Property Summary

The following table summarizes the key physical and chemical properties of this compound. For comparative purposes, data for a shorter-chain analog, Boc-12-aminododecanoic acid, is also included.

| Property | This compound (16-((tert-butoxycarbonyl)amino)hexadecanoic acid) | Boc-12-aminododecanoic acid (Reference Compound) |

| Chemical Formula | C₂₁H₄₁NO₄ | C₁₇H₃₃NO₄[1] |

| Molecular Weight | 371.55 g/mol [2] | 315.45 g/mol [3] |

| CAS Number | 135747-73-8[2][4] | 18934-81-1[1][3] |

| Appearance | White to off-white powder or crystalline solid (Expected) | White powder[1] |

| Melting Point | Not experimentally determined. Expected to be a waxy solid. | 78-84 °C[1][3] |

| Boiling Point | 503.4 ± 23.0 °C (Predicted)[2] | 454.5 ± 18.0 °C (Predicted)[5] |

| pKa | 4.78 ± 0.10 (Predicted)[2] | 4.78 ± 0.10 (Predicted)[5] |

| Solubility | Soluble in organic solvents (e.g., DMF, DMSO, Chloroform, Ethyl Acetate).[4] Insoluble in water. | Enhances stability and solubility in certain contexts.[1] |

Experimental Protocols

Accurate characterization of this compound is essential for its effective use in research and development. The following are detailed methodologies for key experiments to determine its physical properties and confirm its chemical identity.

Determination of Melting Point

The melting point is a crucial indicator of purity for a solid compound.

Apparatus:

-

Melting point apparatus (e.g., Büchi M-560, Stuart SMP30)

-

Capillary tubes (sealed at one end)

-

Spatula

-

Mortar and pestle (optional, for sample grinding)

Procedure:

-

Sample Preparation: Ensure the this compound sample is dry and finely powdered. If necessary, gently grind the sample to a fine powder.

-

Capillary Loading: Carefully tap the open end of a capillary tube into the powdered sample to pack a small amount (2-3 mm in height) of the compound into the sealed end.

-

Apparatus Setup: Place the loaded capillary tube into the heating block of the melting point apparatus.

-

Rapid Determination (Optional): Heat the sample rapidly to get an approximate melting range. This helps in setting the parameters for a more accurate measurement.

-

Accurate Determination: For a precise measurement, start heating the sample at a slow rate (1-2 °C per minute) when the temperature is about 15-20 °C below the approximate melting point.

-

Observation: Observe the sample through the magnifying lens. Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid has turned into a clear liquid (completion of melting). The recorded range is the melting point of the sample. A narrow melting range (1-2 °C) is indicative of a pure compound.

Determination of Solubility

Understanding the solubility profile of this compound is critical for its application in various solvent systems.

Apparatus and Reagents:

-

Vials or test tubes with caps

-

Analytical balance

-

Vortex mixer

-

A range of solvents (e.g., water, ethanol, methanol, dichloromethane, chloroform, ethyl acetate, dimethylformamide (DMF), dimethyl sulfoxide (DMSO))

Procedure:

-

Qualitative Solubility:

-

Place a small, accurately weighed amount of this compound (e.g., 1-5 mg) into separate vials.

-

Add a fixed volume (e.g., 1 mL) of each solvent to the respective vials.

-

Cap the vials and vortex thoroughly for 30-60 seconds.

-

Visually inspect for dissolution. If the solid dissolves completely, it is considered soluble. If it remains as a suspension or settles at the bottom, it is insoluble or sparingly soluble.

-

-

Quantitative Solubility (Shake-Flask Method):

-

Add an excess amount of this compound to a known volume of the desired solvent in a sealed vial.

-

Agitate the mixture at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Allow any undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant.

-

Determine the concentration of the dissolved this compound in the supernatant using a suitable analytical technique (e.g., HPLC, gravimetric analysis after solvent evaporation).

-

Spectroscopic Characterization

a) Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR are powerful tools for confirming the chemical structure of this compound.

Sample Preparation:

-

Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Transfer the solution to an NMR tube.

Expected ¹H NMR Spectral Features:

-

A sharp singlet at approximately 1.44 ppm, integrating to 9 protons, corresponding to the tert-butyl group of the Boc protecting group.

-

A broad multiplet or overlapping signals in the range of 1.25-1.60 ppm corresponding to the numerous methylene (-CH₂-) groups of the C16 alkyl chain.

-

A triplet at approximately 2.35 ppm corresponding to the methylene group adjacent to the carboxylic acid (-CH₂-COOH).

-

A multiplet around 3.10 ppm corresponding to the methylene group adjacent to the Boc-protected nitrogen (-CH₂-NHBoc).

-

A broad signal corresponding to the N-H proton of the carbamate, which may be exchangeable with deuterium in some solvents.

-

A very broad singlet for the carboxylic acid proton (-COOH), typically downfield.

b) Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern, further confirming the identity of the compound.

Instrumentation:

-

Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometer.

Procedure:

-

Prepare a dilute solution of this compound in a suitable solvent (e.g., methanol, acetonitrile).

-

Infuse the sample directly into the mass spectrometer or inject it through an HPLC system.

-

Acquire the mass spectrum in positive or negative ion mode.

Expected Results:

-

In positive ion mode (ESI+), the expected molecular ion peak would be [M+H]⁺ at m/z 372.55 or [M+Na]⁺ at m/z 394.53.

-

Characteristic fragmentation may include the loss of the Boc group or parts of it (e.g., loss of isobutylene, 56 Da; loss of the entire Boc group, 100 Da).

Mandatory Visualizations

Experimental Workflow for Characterization

The following diagram illustrates a typical workflow for the physical and chemical characterization of a synthesized batch of this compound.

Caption: A typical experimental workflow for the synthesis and characterization of this compound.

Logical Relationship of Physical Properties

The interplay of the molecular structure of this compound dictates its macroscopic physical properties. This relationship is depicted in the diagram below.

Caption: Relationship between the molecular structure of this compound and its physical properties.

References

- 1. chemimpex.com [chemimpex.com]

- 2. 16-(tert-butoxycarbonylamino)hexadecanoicacid CAS#: 135747-73-8 [m.chemicalbook.com]

- 3. Boc-12-Ado-OH ≥98.0% (TLC) | 18934-81-1 [sigmaaldrich.com]

- 4. CAS 135747-73-8: 16-(tert-butoxycarbonylamino)hexadecanoic… [cymitquimica.com]

- 5. BOC-12-ADO-OH | 18934-81-1 [chemicalbook.com]

An In-Depth Technical Guide to Boc-C16-COOH: A Bifunctional Linker for Advanced Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the evolving landscape of targeted therapeutics, the role of chemical linkers is paramount in the design and efficacy of complex biomolecules such as Antibody-Drug Conjugates (ADCs) and peptide-based pharmaceuticals. Boc-C16-COOH, a bifunctional long-chain fatty acid derivative, has emerged as a critical component in this field. Its unique structure, featuring a tert-butyloxycarbonyl (Boc) protected amine and a terminal carboxylic acid, offers versatile handles for sequential conjugation chemistries. This technical guide provides a comprehensive overview of the chemical structure, properties, and applications of this compound, with a focus on its utility in the synthesis of ADCs and other therapeutic agents.

Chemical Structure and IUPAC Name

This compound is characterized by a sixteen-carbon aliphatic chain, which imparts hydrophobicity and can influence the pharmacokinetic profile of the final conjugate. One terminus is functionalized with a carboxylic acid, while the other is a Boc-protected amine.

Chemical Structure:

IUPAC Name: 18-(tert-butoxy)-18-oxooctadecanoic acid[1][2]

Synonyms: this compound, Octadecanedioic acid mono-tert-butyl ester, 18-[(2-methylpropan-2-yl)oxy]-18-oxooctadecanoic acid, t-Bu ester-C16-acid[1]

Physicochemical and Quantitative Data

A summary of the key physicochemical properties of this compound is presented in the table below for easy reference and comparison.

| Property | Value | Reference(s) |

| CAS Number | 843666-40-0 | [1][3] |

| Molecular Formula | C22H42O4 | [1][3] |

| Molecular Weight | 370.57 g/mol | [1][3] |

| Exact Mass | 370.3100 | [1] |

| Elemental Analysis | C, 71.31%; H, 11.42%; O, 17.27% | [1] |

| Topological Polar Surface Area (TPSA) | 63.6 Ų | |

| logP | 6.6543 | |

| Appearance | White to off-white solid | [4] |

| Purity | ≥97% |

Applications in Drug Development

This compound is a non-cleavable linker, a feature that ensures the stability of the conjugate in systemic circulation until it reaches the target cell.[5][6][7] The degradation of the antibody within the lysosome of the target cell is then required to release the cytotoxic payload.[8][9][10] This mechanism of action minimizes off-target toxicity and enhances the therapeutic window of the drug.[8][11]

Its bifunctional nature is particularly advantageous. The carboxylic acid can be activated to react with primary amines, such as the lysine residues on the surface of a monoclonal antibody.[3][12] Following deprotection of the Boc group, the newly exposed amine can be used for the conjugation of a cytotoxic payload or other molecules of interest. This linker is also utilized in the synthesis of metabolic drugs like Semaglutide, where it forms a critical part of the fatty acid side chain that prolongs the drug's half-life.[2]

Experimental Protocols

The following is a general, representative protocol for the conjugation of a payload to an antibody using this compound as a linker. This protocol is based on the widely used EDC/Sulfo-NHS chemistry for the activation of the carboxylic acid group.

Materials:

-

Monoclonal Antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)

-

This compound

-

N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

-

N-hydroxysulfosuccinimide (Sulfo-NHS)

-

Activation Buffer (e.g., 0.1 M MES, 0.5 M NaCl, pH 6.0)

-

Quenching Solution (e.g., 1 M Tris-HCl, pH 8.0)

-

Deprotection Reagent (e.g., Trifluoroacetic acid (TFA))

-

Payload with a suitable reactive group for amine conjugation (e.g., NHS ester)

-

Purification system (e.g., size-exclusion chromatography)

Protocol:

-

Activation of this compound:

-

Dissolve this compound, EDC, and Sulfo-NHS in the Activation Buffer. A molar excess of EDC and Sulfo-NHS over the linker is recommended.

-

Incubate the mixture for 15-30 minutes at room temperature to form the reactive Sulfo-NHS ester.

-

-

Conjugation to the Antibody:

-

Add the activated this compound solution to the antibody solution. The molar ratio of linker to antibody should be optimized to achieve the desired drug-to-antibody ratio (DAR).

-

Incubate the reaction for 1-2 hours at room temperature with gentle mixing.

-

Quench the reaction by adding the Quenching Solution to cap any unreacted Sulfo-NHS esters.

-

-

Purification of the Antibody-Linker Conjugate:

-

Purify the antibody-linker conjugate using size-exclusion chromatography to remove excess linker and other small molecules.

-

-

Boc Deprotection:

-

Treat the purified antibody-linker conjugate with a suitable deprotection reagent like TFA to remove the Boc protecting group and expose the terminal amine. This step needs to be carefully controlled to maintain the integrity of the antibody.

-

-

Payload Conjugation:

-

React the deprotected antibody-linker conjugate with the activated payload (e.g., a payload-NHS ester) in a suitable buffer.

-

Allow the reaction to proceed for 1-2 hours at room temperature.

-

-

Final Purification:

-

Purify the final Antibody-Drug Conjugate using size-exclusion chromatography to remove any unconjugated payload and other impurities.

-

-

Characterization:

-

Characterize the final ADC for DAR, purity, and biological activity.

-

Mandatory Visualizations

The following diagrams illustrate key conceptual and experimental workflows related to the use of this compound.

Caption: Mechanism of action for an ADC with a non-cleavable linker.

Caption: Step-wise workflow for synthesizing an ADC with this compound.

References

- 1. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS [echobiosystems.com]

- 2. Enhancing conjugation rate of antibodies to carboxylates: Numerical modeling of conjugation kinetics in microfluidic channels and characterization of chemical over-exposure in conventional protocols by quartz crystal microbalance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. pentelutelabmit.com [pentelutelabmit.com]

- 5. Carbodiimide Crosslinker Chemistry | Thermo Fisher Scientific - FR [thermofisher.com]

- 6. apicule.com [apicule.com]

- 7. nbinno.com [nbinno.com]

- 8. Antibody-drug conjugates: recent advances in conjugation and linker chemistries - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. Methods to Design and Synthesize Antibody-Drug Conjugates (ADCs) - PMC [pmc.ncbi.nlm.nih.gov]

- 11. CN112028986A - Synthesis method of semaglutide - Google Patents [patents.google.com]

- 12. Antibody Conjugation Protocol | AAT Bioquest [aatbio.com]

Boc-C16-COOH as an Alkyl Chain-Based PROTAC Linker: A Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The field of targeted protein degradation has witnessed a paradigm shift with the advent of Proteolysis Targeting Chimeras (PROTACs). These heterobifunctional molecules leverage the cell's own ubiquitin-proteasome system to selectively eliminate proteins of interest (POIs), offering a powerful therapeutic modality. A critical component of a PROTAC is the linker, which connects the POI-binding ligand to the E3 ligase-recruiting ligand. The nature of this linker profoundly influences the physicochemical properties, efficacy, and selectivity of the PROTAC. This technical guide focuses on Boc-C16-COOH, a long-chain alkyl-based linker, and its application in PROTAC design and development.

Introduction to Alkyl Linkers in PROTACs

Alkyl chains are among the most utilized linker motifs in PROTAC design, primarily due to their synthetic tractability and the ease with which their length can be systematically varied.[1][2] These flexible linkers play a crucial role in facilitating the formation of a stable and productive ternary complex between the target protein, the PROTAC, and an E3 ubiquitin ligase.[3][4] The length of the alkyl chain is a key determinant of a PROTAC's degradation efficiency.[1][5] A linker that is too short may lead to steric hindrance, preventing the formation of the ternary complex, while an excessively long linker might result in reduced efficacy or unfavorable physicochemical properties.[3][5][]

This compound is a commercially available, non-cleavable linker that provides a 16-carbon alkyl chain.[7][8] The tert-butyloxycarbonyl (Boc) protecting group on a terminal amine and the carboxylic acid at the other end offer versatile handles for the stepwise and controlled synthesis of PROTACs.[9]

Physicochemical Properties and Their Implications

The introduction of a long alkyl chain such as a C16 linker significantly impacts the physicochemical properties of the resulting PROTAC molecule. These properties, in turn, affect the PROTAC's cellular permeability, solubility, and pharmacokinetic profile.

| Property | Impact of a Long Alkyl (C16) Chain | Rationale |

| Lipophilicity (logP) | Increased | The long hydrocarbon chain is inherently hydrophobic, which can enhance membrane permeability.[3][] |

| Molecular Weight (MW) | Increased | The addition of the C16 chain contributes significantly to the overall molecular weight, which can be a challenge for oral bioavailability.[11][12] |

| Topological Polar Surface Area (TPSA) | Minimally affected | Alkyl chains are non-polar and do not contribute to the TPSA, which is a key factor in predicting cell permeability.[] |

| Flexibility | High | The saturated alkyl chain provides a high degree of conformational flexibility, which can be advantageous for ternary complex formation but may come with an entropic penalty.[1][13][14] |

| Solubility | Decreased in aqueous media | The hydrophobic nature of the long alkyl chain can reduce the aqueous solubility of the PROTAC.[2] |

Role in Ternary Complex Formation

The primary function of the PROTAC linker is to enable the formation of a productive ternary complex (POI-PROTAC-E3 ligase). The length and flexibility of the C16 alkyl chain in this compound play a critical role in this process.

Long, flexible linkers like the C16 chain can be crucial for targets where the binding pockets for the POI and E3 ligase are distant or require a specific orientation for productive ubiquitination.[1] The flexibility allows the PROTAC to adopt multiple conformations, increasing the probability of finding a stable ternary complex arrangement.[1][14] However, excessive flexibility can also be detrimental, leading to an entropic penalty that may destabilize the ternary complex.[13]

The following diagram illustrates the general mechanism of PROTAC action, highlighting the role of the linker in bringing the target protein and the E3 ligase into proximity.

References

- 1. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. The Essential Role of Linkers in PROTACs [axispharm.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. medchemexpress.cn [medchemexpress.cn]

- 9. benchchem.com [benchchem.com]

- 11. mdpi.com [mdpi.com]

- 12. Property-based optimisation of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Impact of PROTAC Linker Plasticity on the Solution Conformations and Dissociation of the Ternary Complex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

An In-depth Technical Guide to PROTAC Technology and Linker Design

For Researchers, Scientists, and Drug Development Professionals

Introduction to PROTAC Technology

Proteolysis Targeting Chimeras (PROTACs) represent a revolutionary therapeutic modality that, instead of merely inhibiting the function of a target protein, leads to its complete removal from the cell.[1] This is achieved by co-opting the cell's own machinery for protein disposal, the Ubiquitin-Proteasome System (UPS).[2][3]

PROTACs are heterobifunctional molecules composed of three key components: a ligand that binds to a specific protein of interest (POI), a second ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[3][4][5][6] By bringing the POI and the E3 ligase into close proximity, the PROTAC facilitates the formation of a ternary complex.[2][3][4] This proximity allows the E3 ligase to transfer ubiquitin molecules to the POI, tagging it for degradation by the 26S proteasome.[1][7] After the POI is degraded, the PROTAC is released and can act catalytically to degrade multiple copies of the target protein.[3][7]

This mechanism offers several advantages over traditional inhibitors. It can target proteins previously considered "undruggable" due to the lack of a defined active site.[3] Furthermore, because PROTACs act catalytically, they can be effective at very low concentrations.

PROTAC-mediated protein degradation pathway.

The Critical Role of the Linker in PROTAC Design

The linker is not merely a passive spacer but a critical determinant of a PROTAC's efficacy, selectivity, and physicochemical properties.[4][5][6] The composition, length, rigidity, and attachment points of the linker all have a profound impact on the formation and stability of the ternary complex, which is a prerequisite for successful protein degradation.[][9]

2.1. Linker Composition:

The chemical nature of the linker influences a PROTAC's solubility, permeability, and metabolic stability.[9] Common linker compositions include:

-

Alkyl Chains: Provide flexibility but can increase lipophilicity, potentially reducing solubility.

-

Polyethylene Glycol (PEG) Linkers: Enhance hydrophilicity and solubility, which can improve cell permeability for larger PROTAC molecules.[10]

-

Rigid Moieties: Aromatic rings or cyclic structures can pre-organize the PROTAC into a conformation favorable for ternary complex formation, but may also introduce strain.

2.2. Linker Length:

The length of the linker is a crucial parameter that must be optimized for each target-E3 ligase pair.[9]

-

Too Short: A short linker may lead to steric clashes between the POI and the E3 ligase, preventing the formation of a stable ternary complex.[9]

-

Too Long: An excessively long linker may not effectively bring the two proteins into the correct orientation for efficient ubiquitin transfer.[9]

2.3. Attachment Points:

The points at which the linker is attached to the POI and E3 ligase ligands are also critical.[9] The exit vector of the linker should be directed towards a solvent-exposed region of the ligand to avoid disrupting the binding to its target protein.[9]

Logical relationships in PROTAC linker design.

Quantitative Analysis of PROTAC Efficacy

The efficacy of a PROTAC is typically quantified by two key parameters:

-

DC50: The concentration of the PROTAC that results in 50% degradation of the target protein.[1]

-

Dmax: The maximum percentage of protein degradation that can be achieved with a given PROTAC.[1]

These values are determined by performing dose-response experiments and measuring the levels of the target protein.

| PROTAC | Target Protein | E3 Ligase | Cell Line | DC50 (nM) | Dmax (%) |

| MZ1 | BRD4 | VHL | HeLa | ~10-30 | >90 |

| ARV-110 | Androgen Receptor | VHL | VCaP | ~1 | >95 |

| ARV-471 | Estrogen Receptor | Cereblon | MCF7 | ~2.5 | >90 |

| dBET1 | BRD4 | Cereblon | 22Rv1 | ~50 | ~98 |

| PROTAC KRAS G12D Degrader 1 | KRAS G12D | VHL | AGS | 7.49 | >95 (for a pan-KRAS degrader)[11] |

| DT2216 | Bcl-xL | VHL | MOLT-4 | ~63 | ~91 |

Note: The specific DC50 and Dmax values can vary depending on the experimental conditions and the cell line used.

Key Experimental Protocols

A robust evaluation of a PROTAC candidate involves a series of in vitro and in-cell assays to confirm its mechanism of action and quantify its efficacy.

A typical workflow for the design and evaluation of PROTACs.

4.1. Western Blot for Protein Degradation

Western blotting is a fundamental technique to quantify the reduction in target protein levels following PROTAC treatment.[1]

Methodology:

-

Cell Treatment: Plate cells at an appropriate density and allow them to adhere overnight.[1] Treat the cells with a range of PROTAC concentrations for a predetermined time (e.g., 4, 8, 16, or 24 hours).[1] Include a vehicle-only control (e.g., 0.1% DMSO).[1]

-

Cell Lysis: After treatment, wash the cells with ice-cold PBS and then lyse them using a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors to prevent protein degradation.[1][12]

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit to ensure equal loading.[1]

-

Sample Preparation: Normalize the protein concentration of all samples. Add Laemmli sample buffer and boil the samples at 95-100°C for 5-10 minutes to denature the proteins.[1]

-

SDS-PAGE and Transfer: Separate the proteins by molecular weight on an SDS-PAGE gel and then transfer them to a PVDF or nitrocellulose membrane.[1]

-

Immunoblotting:

-

Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.[1]

-

Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.[1]

-

Wash the membrane with TBST and then incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[1]

-

-

Detection and Analysis: Apply a chemiluminescent substrate and capture the signal using an imaging system.[1] Quantify the band intensities using densitometry software and normalize to a loading control (e.g., GAPDH or β-actin).[13] Calculate the percentage of protein degradation relative to the vehicle-treated control to determine DC50 and Dmax values.[1]

4.2. Ternary Complex Formation Assays

Assessing the formation of the POI-PROTAC-E3 ligase ternary complex is crucial for understanding a PROTAC's mechanism of action.[14] Several biophysical and in-cell techniques can be used for this purpose.

Methodology (Example: NanoBRET™ Assay in Live Cells):

-

Cell Line Generation: Engineer a cell line to express the target protein as a fusion with a bioluminescent donor (e.g., NanoLuc®) and the E3 ligase component (e.g., VHL or Cereblon) as a fusion with a fluorescent acceptor (e.g., HaloTag®).[14]

-

Cell Plating and Labeling: Plate the engineered cells in a suitable assay plate. Label the HaloTag®-E3 ligase fusion with a fluorescent ligand.

-

PROTAC Treatment: Treat the cells with the PROTAC at various concentrations.

-

BRET Measurement: Measure the bioluminescence resonance energy transfer (BRET) signal. An increase in the BRET signal indicates the proximity of the donor and acceptor, confirming the formation of the ternary complex.[14]

-

Data Analysis: Plot the BRET ratio against the PROTAC concentration. The resulting bell-shaped curve is characteristic of ternary complex formation, where the signal decreases at high concentrations due to the "hook effect".[15]

4.3. In Vitro Ubiquitination Assay

This assay directly measures the ability of a PROTAC to induce the ubiquitination of its target protein in a cell-free system.[16]

Methodology (Example: AlphaLISA®-based Assay):

-

Reaction Setup: In a microplate, combine the purified target protein (e.g., GST-tagged), the E3 ligase complex, the PROTAC of interest, and biotinylated ubiquitin in an assay buffer.[17]

-

Initiate Ubiquitination: Start the reaction by adding E1 and E2 enzymes and ATP.[17] Incubate to allow for ubiquitination to occur.

-

Detection: Add AlphaLISA® acceptor beads that recognize the tagged target protein (e.g., GSH-coated beads for a GST-tag) and streptavidin-coated donor beads that bind to the biotinylated ubiquitin.[17]

-

Signal Measurement: In the presence of a ubiquitinated target protein, the donor and acceptor beads are brought into close proximity, generating a chemiluminescent signal upon laser excitation.

-

Data Analysis: The intensity of the AlphaLISA® signal is directly proportional to the extent of target protein ubiquitination.

4.4. Cell Viability Assays

It is important to assess the cytotoxic effects of PROTACs to ensure that the observed protein degradation is not a result of general cellular toxicity.[]

Methodology (Example: CellTiter-Glo® Luminescent Cell Viability Assay):

-

Cell Treatment: Seed cells in a 96-well plate and treat them with a range of PROTAC concentrations for a specified period (e.g., 72 hours).[11]

-

Assay Reagent Addition: Add the CellTiter-Glo® reagent to each well. This reagent lyses the cells and contains a substrate for luciferase.

-

Luminescence Measurement: The amount of ATP present, which is proportional to the number of viable cells, is converted into a luminescent signal by the luciferase. Measure the luminescence using a plate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Plot the viability against the PROTAC concentration to determine the IC50 value (the concentration that inhibits cell growth by 50%).[11]

Conclusion

PROTAC technology has emerged as a powerful strategy in drug discovery, offering the potential to target a wide range of proteins implicated in disease.[19] The success of a PROTAC is intricately linked to the rational design of its linker, which governs the formation of a productive ternary complex and influences the overall drug-like properties of the molecule. A thorough understanding of the principles of linker design, coupled with a comprehensive suite of quantitative and mechanistic assays, is essential for the development of the next generation of highly effective and selective protein-degrading therapeutics.

References

- 1. benchchem.com [benchchem.com]

- 2. An overview of PROTACs: a promising drug discovery paradigm - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | PROTAC: a revolutionary technology propelling small molecule drugs into the next golden age [frontiersin.org]

- 4. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Current strategies for the design of PROTAC linkers: a critical review - ePrints Soton [eprints.soton.ac.uk]

- 6. [PDF] Current strategies for the design of PROTAC linkers: a critical review | Semantic Scholar [semanticscholar.org]

- 7. researchgate.net [researchgate.net]

- 9. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. Western Blot Sample Preparation Protocol | Thermo Fisher Scientific - HK [thermofisher.com]

- 13. benchchem.com [benchchem.com]

- 14. Ternary Complex Formation [promega.com]

- 15. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. lifesensors.com [lifesensors.com]

- 17. bpsbioscience.com [bpsbioscience.com]

- 19. The mechanism of action and clinical value of PROTACs: A graphical review [ouci.dntb.gov.ua]

Methodological & Application

Standard Operating Procedure for Boc-C16-COOH Conjugation: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides a detailed standard operating procedure (SOP) for the conjugation of Boc-C16-COOH to amine-containing molecules, such as proteins, peptides, and other biomolecules. This compound, a palmitic acid derivative with a tert-butyloxycarbonyl (Boc) protected amine, is a valuable reagent for introducing a C16 lipid moiety. This modification, known as palmitoylation, is crucial for modulating the function, localization, and stability of proteins and is increasingly utilized in the development of targeted therapeutics like antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs)[1].

The protocols outlined below cover the activation of the carboxylic acid group of this compound, the conjugation reaction with a primary amine, and the subsequent purification and characterization of the resulting conjugate. Additionally, this guide includes a relevant biological signaling pathway where C16-acylation plays a critical role.

Data Presentation

The following tables should be used to record and summarize the quantitative data obtained during the conjugation process.

Table 1: Reagent and Biomolecule Concentrations

| Reagent/Biomolecule | Molecular Weight ( g/mol ) | Concentration (mg/mL) | Molar Concentration (mM) |

| This compound | User to input | User to record | User to calculate |

| EDC | 191.7 | User to record | User to calculate |

| Sulfo-NHS | 217.14 | User to record | User to calculate |

| Target Biomolecule | User to input | User to record | User to calculate |

Table 2: Conjugation Reaction Parameters and Yield

| Parameter | Value |

| This compound:Biomolecule Molar Ratio | User to set |

| Reaction Time (hours) | User to set |

| Reaction Temperature (°C) | User to set |

| Crude Conjugate Yield (mg) | User to record |

| Purified Conjugate Yield (mg) | User to record |

| Overall Yield (%) | User to calculate |

Table 3: Purification and Characterization Summary

| Purification/Characterization Method | Parameters/Results |

| RP-HPLC | |

| Column Type | e.g., C18, C4 |

| Mobile Phase A | e.g., 0.1% TFA in Water |

| Mobile Phase B | e.g., 0.1% TFA in Acetonitrile |

| Gradient | User to define |

| Retention Time of Conjugate (min) | User to record |

| Purity of Conjugate (%) | User to record |

| Mass Spectrometry | |

| Ionization Method | e.g., ESI, MALDI |

| Expected Mass (Da) | User to calculate |

| Observed Mass (Da) | User to record |

Experimental Protocols

Protocol 1: Activation of this compound with EDC and Sulfo-NHS

This protocol describes the activation of the carboxylic acid group of this compound to form a more stable and reactive Sulfo-NHS ester. This two-step approach is preferred for biomolecules that contain both amine and carboxyl groups to minimize polymerization[2].

Materials:

-

This compound

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

N-hydroxysulfosuccinimide (Sulfo-NHS)

-

Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0

-

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

Procedure:

-

Prepare this compound Solution: Dissolve this compound in a minimal amount of anhydrous DMF or DMSO before diluting with Activation Buffer to the desired final concentration.

-

Prepare EDC and Sulfo-NHS Solutions: Immediately before use, prepare fresh solutions of EDC and Sulfo-NHS in Activation Buffer. EDC is susceptible to hydrolysis[2].

-

Activation Reaction:

-

To the this compound solution, add the EDC solution followed by the Sulfo-NHS solution. A typical molar ratio is 1:1.5:1.5 (this compound:EDC:Sulfo-NHS), but this may require optimization.

-

Incubate the reaction mixture at room temperature for 15-30 minutes with gentle mixing.

-

Protocol 2: Conjugation of Activated this compound to a Primary Amine

This protocol details the reaction of the activated this compound (as a Sulfo-NHS ester) with a primary amine on the target biomolecule.

Materials:

-

Activated this compound solution (from Protocol 1)

-

Target biomolecule with a primary amine (e.g., protein, peptide)

-

Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-8.5

-

Quenching Solution: 1 M Tris-HCl, pH 8.0, or 1 M glycine

Procedure:

-

Prepare Biomolecule Solution: Dissolve the target biomolecule in the Coupling Buffer. The reaction of NHS esters with primary amines is most efficient at a pH of 7-8[3].

-

Conjugation Reaction:

-

Add the activated this compound solution to the biomolecule solution. The molar ratio of activated this compound to the biomolecule will depend on the number of available amines and the desired degree of labeling. A starting point could be a 5- to 20-fold molar excess of the activated linker.

-

Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle stirring.

-

-

Quench Reaction: Add the Quenching Solution to a final concentration of 10-50 mM to consume any unreacted Sulfo-NHS esters. Incubate for 30 minutes at room temperature.

Protocol 3: Purification of the Boc-C16-Conjugate

Purification is critical to remove unreacted reagents and byproducts. Reversed-phase high-performance liquid chromatography (RP-HPLC) is a standard method for purifying peptides and proteins based on their hydrophobicity[4][5][6][7]. The introduction of the C16 alkyl chain will significantly increase the hydrophobicity of the conjugate.

Materials:

-

Crude conjugate solution (from Protocol 2)

-

RP-HPLC system with a suitable column (e.g., C4 or C18 for proteins and peptides, respectively)

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

-

Mobile Phase B: 0.1% TFA in acetonitrile (ACN)

Procedure:

-

Sample Preparation: Acidify the crude conjugate solution with TFA to a final concentration of 0.1%. Centrifuge to remove any precipitate.

-

HPLC Separation:

-

Equilibrate the RP-HPLC column with Mobile Phase A.

-

Load the sample onto the column.

-

Elute the conjugate using a linear gradient of increasing Mobile Phase B. The highly hydrophobic nature of the palmitoylated conjugate will require a higher concentration of organic solvent for elution[4].

-

Monitor the elution profile at 214 nm (for peptide bonds) and/or 280 nm (for aromatic residues).

-

-

Fraction Collection and Analysis: Collect fractions corresponding to the major peaks. Analyze the purity of each fraction by analytical RP-HPLC and/or mass spectrometry.

-

Lyophilization: Pool the pure fractions and lyophilize to obtain the purified conjugate as a powder.

Protocol 4: Characterization by Mass Spectrometry

Mass spectrometry is an essential tool for confirming the successful conjugation and determining the molecular weight of the final product[8].

Procedure:

-

Sample Preparation: Reconstitute a small amount of the purified, lyophilized conjugate in a suitable solvent (e.g., 50% acetonitrile in water with 0.1% formic acid).

-

Mass Spectrometry Analysis:

-

Analyze the sample using an appropriate mass spectrometer (e.g., ESI-TOF, MALDI-TOF).

-

Compare the observed molecular weight with the calculated theoretical molecular weight of the Boc-C16-conjugated biomolecule. The mass of the added Boc-C16 moiety is the mass of this compound minus the mass of a hydroxyl group.

-

For peptides and proteins, tandem mass spectrometry (MS/MS) can be used to identify the site(s) of conjugation[1][5][9].

-

Mandatory Visualizations

Experimental Workflow

Caption: Experimental workflow for this compound conjugation.

Signaling Pathway: Fas-Mediated Apoptosis and Lck Palmitoylation

Protein palmitoylation is a dynamic and reversible post-translational modification that plays a critical role in cellular signaling. A key example is the palmitoylation of the tyrosine kinase Lck, which is essential for signaling downstream of the Fas receptor, a member of the tumor necrosis factor receptor superfamily that induces apoptosis upon ligand binding[8][10][11][12].

References

- 1. Direct Detection of S-Palmitoylation by Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS [echobiosystems.com]

- 3. manuals.plus [manuals.plus]

- 4. Impact of Multiple S-Palmitoylation on Peptide Behavior in Mass Spectrometry - ChemistryViews [chemistryviews.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. hplc.eu [hplc.eu]

- 8. Rapid and transient palmitoylation of the tyrosine kinase Lck mediates Fas signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. A mass spectrometry-based proteomics strategy to detect long-chain S -acylated peptides - Analyst (RSC Publishing) DOI:10.1039/D5AN00557D [pubs.rsc.org]

- 10. Rapid and transient palmitoylation of the tyrosine kinase Lck mediates Fas signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pnas.org [pnas.org]

- 12. researchwithrowan.com [researchwithrowan.com]

Application Notes: Amide Bond Formation with Boc-C16-COOH using EDC/NHS Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lipidation, the covalent attachment of lipid moieties to molecules, is a critical strategy in drug development to enhance the therapeutic properties of peptides, proteins, and small molecules. The introduction of a C16 alkyl chain, derived from palmitic acid, can significantly improve a drug's pharmacokinetic and pharmacodynamic profile. This modification increases hydrophobicity, which can enhance membrane association, facilitate intracellular uptake, and prolong plasma half-life through binding to serum albumin.[1]

This document provides a detailed protocol for the formation of an amide bond between a primary amine-containing molecule and N-Boc-hexadecanoic acid (Boc-C16-COOH) using the water-soluble carbodiimide, 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in conjunction with N-hydroxysuccinimide (NHS). This "zero-length" crosslinking method is one of the most common and efficient for creating stable amide bonds.[2]

Principle of the Method

The EDC/NHS coupling reaction is a two-step process:

-

Activation of the Carboxylic Acid: EDC reacts with the carboxyl group of this compound to form a highly reactive O-acylisourea intermediate. This step is most efficient in an acidic environment (pH 4.5-6.0).[1][2]

-

Formation of a Stable NHS Ester and Amide Bond Formation: The unstable O-acylisourea intermediate is prone to hydrolysis. NHS is added to react with this intermediate, forming a more stable, amine-reactive NHS ester.[2][3] This ester then readily reacts with a primary amine at a physiological to slightly basic pH (7.0-8.0) to form a stable amide bond, releasing NHS. The use of NHS significantly improves the efficiency of the coupling reaction.[4]

Key Applications

-

Lipidation of Peptides and Proteins: Enhancing the therapeutic potential of peptide-based drugs by improving their stability, bioavailability, and duration of action.[5][6]

-

Development of Targeted Drug Delivery Systems: Conjugating targeting ligands to lipidated molecules for specific cell or tissue delivery.

-

Creation of Self-Adjuvanting Vaccines: Incorporating lipid moieties that can act as agonists for Toll-like receptors (TLRs), thereby enhancing the immune response.

-

Probing Biological Systems: Synthesizing lipidated probes to study protein-membrane interactions and signaling pathways. Palmitoylation is a key post-translational modification that regulates the membrane targeting and function of many signaling proteins, such as those in the Ras family.[7][8][9]

Experimental Protocols

Materials

-

This compound

-

Amine-containing molecule (e.g., peptide, protein, or small molecule)

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)

-

N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS for aqueous reactions)

-

Anhydrous N,N-Dimethylformamide (DMF) or other suitable organic solvent (e.g., Dichloromethane, DCM)

-

Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 6.0 (for aqueous reactions)

-

Coupling Buffer: 0.1 M Phosphate Buffered Saline (PBS), pH 7.2-7.5 (for aqueous reactions)

-

Quenching Solution: Hydroxylamine or Tris buffer (50 mM, pH 8.0)

-

Ethyl acetate (EtOAc)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Solvents for chromatography (e.g., Hexanes, Ethyl Acetate)

Protocol 1: Coupling in an Organic Solvent (for small molecules and protected peptides)

This protocol is suitable for amine-containing molecules that are soluble in organic solvents.

-

Preparation:

-

Under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous DMF.

-

Add NHS (1.2 eq) to the solution and stir until dissolved.

-

Cool the mixture to 0 °C in an ice bath.

-

-

Activation:

-

Add EDC (1.2 eq) to the cooled solution.

-

Stir the reaction mixture at 0 °C for 15-30 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours to ensure the formation of the NHS ester.

-

-

Coupling:

-

Dissolve the amine-containing molecule (1.0-1.2 eq) in a minimal amount of anhydrous DMF.

-

Add the amine solution dropwise to the activated this compound solution.

-

Stir the reaction mixture at room temperature for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or LC-MS.

-

-

Work-up and Purification:

-

Dilute the reaction mixture with ethyl acetate.

-

Wash the organic layer sequentially with water, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).

-

Protocol 2: Two-Step Aqueous Coupling (for proteins and water-soluble molecules)

This protocol is ideal for biomolecules in aqueous buffers to minimize protein polymerization.

-

Activation of this compound:

-

Dissolve this compound in a minimal amount of a water-miscible organic solvent (e.g., DMF or DMSO).

-

Add this solution to the Activation Buffer (0.1 M MES, pH 6.0).

-

Add EDC (1.5 eq) and Sulfo-NHS (1.5 eq).

-

Incubate at room temperature for 15-30 minutes with gentle mixing.

-

-

Coupling to the Amine:

-

Prepare the amine-containing molecule in the Coupling Buffer (e.g., PBS, pH 7.2-7.5).

-

Add the activated this compound solution to the amine solution.

-

Incubate for 2-4 hours at room temperature, or overnight at 4 °C with gentle mixing.

-

-

Quenching and Purification:

-

Quench the reaction by adding a quenching solution (e.g., hydroxylamine to a final concentration of 10-50 mM) to block any unreacted NHS esters. Incubate for 15-30 minutes.

-

Purify the lipidated product using an appropriate method such as dialysis, size-exclusion chromatography (desalting column), or reversed-phase HPLC.[10][11]

-

Characterization

The final product should be characterized to confirm its identity and purity.

-

Mass Spectrometry (MS): To confirm the molecular weight of the desired product.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure and the formation of the amide bond.[12][13]

Data Presentation

Table 1: Typical Reaction Parameters for this compound Amide Coupling

| Parameter | Organic Solvent Protocol | Aqueous Protocol |

| This compound | 1.0 eq | 1.0 eq |

| Amine | 1.0 - 1.2 eq | 1.0 eq |

| EDC | 1.2 eq | 1.5 eq |

| NHS/Sulfo-NHS | 1.2 eq | 1.5 eq |

| Solvent/Buffer | Anhydrous DMF or DCM | Activation: MES, pH 6.0Coupling: PBS, pH 7.2-7.5 |

| Activation Time | 1-2 hours at RT | 15-30 minutes at RT |

| Coupling Time | 12-24 hours at RT | 2-4 hours at RT or overnight at 4°C |

| Typical Yield | 60-90% (after purification) | Variable, dependent on biomolecule |

Note: These are starting recommendations and may require optimization for specific substrates.

Visualizations

Caption: Reaction mechanism of EDC/NHS mediated amide bond formation.

Caption: General experimental workflow for amide coupling in an organic solvent.

Caption: Role of C16-Lipidation (Palmitoylation) in Ras Protein Signaling.

References

- 1. documents.thermofisher.com [documents.thermofisher.com]

- 2. Carbodiimide Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]

- 3. info.gbiosciences.com [info.gbiosciences.com]

- 4. researchgate.net [researchgate.net]

- 5. Ras plasma membrane signalling platforms - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Frontiers | Palmitoylation as a Key Regulator of Ras Localization and Function [frontiersin.org]

- 8. Emerging roles of protein palmitoylation and its modifying enzymes in cancer cell signal transduction and cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Emerging roles of protein palmitoylation and its modifying enzymes in cancer cell signal transduction and cancer therapy [ijbs.com]

- 10. agilent.com [agilent.com]

- 11. benchchem.com [benchchem.com]

- 12. Synthesis and NMR Characterization of the Prenylated Peptide, a-Factor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Synthesis and NMR Characterization of the Prenylated Peptide, a-Factor - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Covalent Coupling of a 16-Carbon Fatty Acid to Primary Amines on a Protein using Boc-C16-COOH

Audience: Researchers, scientists, and drug development professionals.

Introduction

Protein lipidation, the covalent attachment of fatty acids to proteins, is a critical post-translational modification that governs protein localization, trafficking, and function.[1] This modification often directs proteins to cellular membranes, facilitating their involvement in key signaling pathways.[2][3] The introduction of fatty acids can also enhance the therapeutic properties of proteins by prolonging their serum half-life.

This application note provides a detailed protocol for the covalent coupling of a 16-carbon saturated fatty acid, palmitic acid, to primary amine residues (e.g., the ε-amine of lysine) on a target protein. The protocol utilizes the carboxyl group of Boc-C16-COOH for amide bond formation via the widely used 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) chemistry. Following the coupling reaction, a protocol for the deprotection of the tert-butyloxycarbonyl (Boc) group is provided to yield the final lipidated protein.

Principle of the Method

The conjugation process is a two-step procedure. First, the carboxyl group of this compound is activated using EDC in the presence of NHS to form a more stable NHS ester. This activated fatty acid is then reacted with the primary amine groups on the protein to form a stable amide bond. The Boc protecting group on the fatty acid is subsequently removed under mild acidic conditions.

Data Presentation

The efficiency of the coupling reaction is dependent on the molar ratio of the reactants. The following table provides a summary of expected outcomes based on varying molar excess of this compound, EDC, and NHS relative to the protein. The degree of labeling (DOL), defined as the average number of fatty acid molecules per protein molecule, can be determined by mass spectrometry.

| Protein (mol) | This compound (molar excess) | EDC (molar excess) | NHS (molar excess) | Expected Degree of Labeling (DOL) |

| 1 | 10 | 20 | 20 | 1 - 3 |

| 1 | 20 | 40 | 40 | 3 - 5 |

| 1 | 50 | 100 | 100 | 5 - 8 |

Note: The actual DOL will depend on the specific protein, its surface accessibility of primary amines, and reaction conditions. Optimization may be required.

Experimental Protocols

Materials and Reagents

-

Protein of interest (in an amine-free buffer, e.g., PBS or MES)

-

This compound

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)

-

N-hydroxysuccinimide (NHS)

-

Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

-

Activation Buffer: 0.1 M MES (4-morpholinoethanesulfonic acid), pH 4.5-6.0

-

Coupling Buffer: 1X Phosphate-Buffered Saline (PBS), pH 7.2-8.0

-

Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M hydroxylamine, pH 8.5

-

Deprotection Solution: 50% (v/v) Trifluoroacetic acid (TFA) in Dichloromethane (DCM)

-

Neutralization Buffer: 0.1 M Sodium Phosphate, pH 8.0

-

Dialysis tubing or desalting columns (e.g., Zeba™ Spin Desalting Columns)

Protocol for Coupling this compound to a Protein

-

Preparation of Reagents:

-

Dissolve the protein of interest in Coupling Buffer to a final concentration of 1-5 mg/mL.

-

Prepare a 100 mM stock solution of this compound in anhydrous DMF or DMSO.

-

Immediately before use, prepare 200 mM stock solutions of EDC and NHS in Activation Buffer.

-

-

Activation of this compound:

-

In a microcentrifuge tube, combine the desired molar excess of the this compound stock solution with the appropriate volumes of EDC and NHS stock solutions. A 1:2:2 molar ratio of this compound:EDC:NHS is recommended.

-

Incubate the activation mixture for 15-30 minutes at room temperature.

-

-

Conjugation to the Protein:

-

Add the activated this compound mixture to the protein solution.

-

Incubate the reaction for 2-4 hours at room temperature with gentle stirring or overnight at 4°C.

-

-

Quenching the Reaction:

-

Add the Quenching Solution to a final concentration of 20-50 mM.

-

Incubate for 15 minutes at room temperature to quench any unreacted NHS esters.

-

-

Purification of the Boc-Protected Conjugate:

-

Remove excess reagents and byproducts by dialysis against PBS at 4°C (with at least three buffer changes) or by using a desalting column according to the manufacturer's instructions.

-

Protocol for Boc Deprotection of the Lipidated Protein

Caution: This step involves the use of a strong acid (TFA) and should be performed in a chemical fume hood with appropriate personal protective equipment. The conditions are harsh and may lead to protein denaturation. Optimization of the TFA concentration and reaction time is highly recommended for sensitive proteins.

-

Lyophilization (Optional): For proteins stable to lyophilization, freeze-dry the purified Boc-protected conjugate to remove all water.

-

Deprotection Reaction:

-

If lyophilized, resuspend the protein conjugate in the Deprotection Solution (50% TFA in DCM). Use a minimal volume to ensure complete dissolution.

-

If in solution, perform a buffer exchange into a volatile buffer system if possible, lyophilize, and then proceed. As an alternative for proteins sensitive to lyophilization, the reaction can be attempted in an aqueous solution with a lower concentration of TFA (e.g., 5-10%), but reaction times will be significantly longer and efficiency may be reduced.

-

Incubate the reaction mixture at room temperature for 30-60 minutes. Monitor the reaction progress if possible (e.g., by LC-MS analysis of a small aliquot).

-

-

Removal of TFA:

-

Remove the TFA and DCM under a gentle stream of nitrogen gas or by rotary evaporation.

-

-

Resuspension and Neutralization:

-

Immediately resuspend the deprotected protein in Neutralization Buffer. It is crucial to neutralize the acidic conditions promptly to minimize protein damage.

-

-

Final Purification:

-

Perform a final dialysis or desalting step to remove any remaining salts and small molecules.

-

Characterization of the Final Conjugate

-

SDS-PAGE: Analyze the purified conjugate by SDS-PAGE. A slight increase in the apparent molecular weight may be observed depending on the degree of labeling.

-

Mass Spectrometry (MS): Use LC-MS to confirm the covalent attachment of the C16 fatty acid and to determine the degree of labeling. The mass of the protein will increase by 239.46 Da for each attached palmitoyl group (C16H31O).

-

Protein Concentration: Determine the final protein concentration using a standard protein assay (e.g., BCA assay).

Visualizations

Caption: Experimental workflow for coupling this compound to a protein.

Caption: Role of protein lipidation in the Ras signaling pathway.

References

Application Notes and Protocols for Solid-Phase Synthesis of N-Terminal Palmitoylated Peptides using Boc Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lipidation is a critical post-translational modification that plays a pivotal role in regulating the biological activity of proteins and peptides. The attachment of fatty acids, such as the 16-carbon palmitic acid (C16-COOH), enhances the hydrophobicity of peptides, facilitating their interaction with cell membranes and often increasing their cell permeability and bioavailability. Solid-Phase Peptide Synthesis (SPPS) provides a robust platform for the controlled, site-specific incorporation of such lipid moieties.

This document outlines the protocol for the synthesis of N-terminally palmitoylated peptides using tert-butyloxycarbonyl (Boc) chemistry. The Boc/Bzl (benzyl) protection strategy is well-suited for many sequences and can be advantageous for the synthesis of hydrophobic or aggregation-prone peptides.[1] The protocol described herein involves the standard stepwise assembly of the peptide chain followed by the direct coupling of palmitic acid to the deprotected N-terminal α-amino group of the resin-bound peptide.

Core Principles

The synthesis follows the general principles of Boc-SPPS, which involves a repetitive cycle of Nα-Boc group removal under moderately acidic conditions, followed by neutralization and coupling of the next Boc-protected amino acid.[1][2]

-

Nα-Protection: The α-amino group of each incoming amino acid is temporarily protected by the acid-labile Boc group.

-

Side-Chain Protection: Reactive amino acid side chains are protected by more robust, acid-stable protecting groups (typically benzyl-based), which are only removed during the final cleavage step.

-

Deprotection: The Boc group is removed using a solution of trifluoroacetic acid (TFA) in dichloromethane (DCM).[1][3]

-

Neutralization: The resulting N-terminal ammonium salt is neutralized to the free amine, typically with a tertiary base like diisopropylethylamine (DIEA).[1][2]

-

Coupling: The next Boc-amino acid is activated and coupled to the N-terminus of the growing peptide chain.

-

N-Terminal Palmitoylation: After the final amino acid is coupled and its Nα-Boc group is removed, palmitic acid (C16-COOH) is activated and coupled to the free N-terminus.

-

Cleavage and Final Deprotection: The completed lipopeptide is cleaved from the solid support, and all side-chain protecting groups are removed simultaneously using a strong acid, such as anhydrous hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA).[1]

Experimental Workflow

The overall process for synthesizing a palmitoylated peptide via Boc-SPPS is depicted below.

Caption: General workflow for Boc-SPPS synthesis of an N-terminal palmitoylated peptide.

Detailed Experimental Protocols

Protocol 1: Standard Boc-SPPS Cycle

This protocol describes a single cycle for the addition of one amino acid. The cycle is repeated until the desired peptide sequence is assembled.

-

Resin Swelling: Swell the appropriate resin (e.g., PAM resin for peptide acids, MBHA resin for peptide amides) in DCM for 30-60 minutes in a reaction vessel.

-

Boc Deprotection:

-

Drain the DCM.

-

Add a solution of 50% TFA in DCM (v/v) to the resin.

-

Agitate for 1-2 minutes, drain, and repeat with fresh 50% TFA/DCM for 20-30 minutes.[3]

-

Wash the resin thoroughly with DCM (3x), Isopropanol (IPA) (2x), and DCM (3x) to remove TFA and byproducts.

-

-

Neutralization:

-

Add a solution of 5-10% DIEA in DCM (v/v) to the resin.

-

Agitate for 2-5 minutes, drain, and repeat.

-

Wash the resin thoroughly with DCM (5x) to remove excess base.

-

Perform a qualitative test (e.g., Kaiser test) to confirm the presence of a free primary amine.

-

-

Amino Acid Coupling:

-

In a separate vessel, pre-activate the Boc-protected amino acid (3-4 equivalents relative to resin substitution) with a suitable coupling agent (see Table 1) in a minimal amount of N,N-Dimethylformamide (DMF) or DCM.

-

Add the activated amino acid solution to the neutralized resin.

-

Agitate at room temperature for 1-2 hours, or until the coupling reaction is complete (monitor with Kaiser test).

-

Drain the reaction solution and wash the resin with DCM (3x), IPA (2x), and DCM (3x).

-

Protocol 2: N-Terminal Palmitoylation (Boc-C16-COOH Coupling)

This step is performed after the final amino acid has been added and its Nα-Boc group has been removed as per Protocol 1.

-

Preparation: Ensure the N-terminus of the resin-bound peptide is deprotected and neutralized (steps 2 & 3 of Protocol 1).

-

Activation of Palmitic Acid:

-

Coupling Reaction:

-

Add the activated palmitic acid solution to the resin.

-

Agitate the mixture at room temperature. Due to the steric hindrance and hydrophobicity of the fatty acid, an extended reaction time (e.g., 4 hours to overnight) may be required for complete acylation.[4]

-

Monitor the reaction for the disappearance of free amines using a qualitative test (Kaiser test).

-

-

Washing:

-

Once the coupling is complete, drain the solution.

-

Wash the resin extensively to remove excess reagents. A typical wash sequence is: NMP (5x), DCM (5x), and IPA (3x).[4]

-

Dry the lipopeptidyl-resin under vacuum.

-

Caption: On-resin coupling of palmitic acid to the N-terminus of a peptide.

Protocol 3: Cleavage and Deprotection

Caution: Strong acids like HF and TFMSA are extremely hazardous and require specialized equipment and safety precautions.[1] These procedures must be performed by trained personnel in a properly ventilated fume hood.

-

Preparation: Place the dried lipopeptidyl-resin in a suitable reaction vessel (e.g., a Teflon vessel for HF cleavage).

-

Cleavage Cocktail: Prepare a cleavage cocktail appropriate for the peptide sequence. A common "low-high" HF procedure is often used. For a standard cleavage, a cocktail may consist of the strong acid with scavengers (e.g., anisole, p-cresol, thioanisole) to protect sensitive residues from cationic species generated during deprotection.

-

Cleavage Reaction:

-

Cool the reaction vessel (e.g., to 0 °C).

-

Add the cleavage cocktail to the resin.

-

Stir the mixture at 0-5 °C for 1-2 hours.

-

-

Work-up:

-

Evaporate the strong acid under a stream of nitrogen.

-

Precipitate the crude lipopeptide by adding cold diethyl ether.

-

Wash the precipitate several times with cold ether to remove scavengers and soluble byproducts.

-

Centrifuge to pellet the peptide, decant the ether, and dry the crude product under vacuum.

-

Data Presentation

While yields are sequence-dependent, the direct coupling of palmitic acid can be achieved with high efficiency using standard activation methods.

Table 1: Reagents for Palmitic Acid Coupling

| Component | Reagent | Equivalents (rel. to resin) | Solvent(s) | Typical Reaction Time |

| Fatty Acid | Palmitic Acid (C16H32O2) | 4.0 | NMP, DCM | 4 - 16 hours |

| Coupling Agent | DIC (N,N'-Diisopropylcarbodiimide) | 4.0 | NMP, DCM | |

| Additive | HOBt (1-Hydroxybenzotriazole) | 4.4 | NMP | |

| Alternative | ||||

| Coupling Agent | HBTU / HATU | 3.9 | DMF, NMP | 2 - 6 hours |

| Base | DIEA (N,N'-Diisopropylethylamine) / TMP | 6.0 - 8.0 | DMF, NMP |

Note: Equivalents and reaction times are starting points and may require optimization based on the peptide sequence and steric hindrance at the N-terminus.

Conclusion

The Boc-SPPS strategy provides an effective and reliable method for synthesizing N-terminally palmitoylated peptides. The direct coupling of palmitic acid to the resin-bound peptide is a straightforward extension of the standard synthesis cycle. Careful selection of coupling reagents and optimization of reaction times are crucial for achieving high yields and purity. The resulting lipopeptides are valuable tools for studying protein-lipid interactions, developing drug delivery systems, and creating novel therapeutics with enhanced membrane association properties.

References

Step-by-Step Guide for Synthesizing a PROTAC with Boc-C16-COOH

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic agents that co-opt the body's natural protein degradation machinery to eliminate disease-causing proteins. These heterobifunctional molecules consist of two key moieties: a "warhead" that binds to the target protein of interest (POI) and a ligand that recruits an E3 ubiquitin ligase. These two components are connected by a chemical linker, the nature of which can significantly influence the PROTAC's efficacy, solubility, and cell permeability.

This document provides a detailed, step-by-step guide for the synthesis of a PROTAC utilizing a long-chain aliphatic linker, specifically Boc-C16-COOH. This linker provides a significant separation between the warhead and the E3 ligase ligand, which can be crucial for the formation of a productive ternary complex (POI-PROTAC-E3 ligase). The Boc (tert-butyloxycarbonyl) protecting group on the carboxylic acid allows for a modular and controlled synthetic approach.

The following protocol outlines a general strategy that can be adapted for various warheads and E3 ligase ligands. For the purpose of this guide, we will describe the synthesis of a hypothetical PROTAC targeting a kinase of interest and recruiting the Cereblon (CRBN) E3 ligase.

Signaling Pathway and Experimental Workflow

The synthesis of a PROTAC is a multi-step process that involves the sequential coupling of the linker to the E3 ligase ligand and the warhead. The general workflow is depicted below.

Caption: General workflow for the synthesis of a PROTAC using this compound.

Experimental Protocols

This section provides detailed methodologies for the key steps in the synthesis of a PROTAC using this compound.

Materials and Reagents

-

This compound

-

E3 Ligase Ligand with a free amine (e.g., 4-aminopomalidomide)

-

Warhead with a free carboxylic acid (e.g., a kinase inhibitor)

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

DIPEA (N,N-Diisopropylethylamine)

-

TFA (Trifluoroacetic acid)

-

DCM (Dichloromethane)

-

DMF (Dimethylformamide)

-

Anhydrous Sodium Sulfate

-

Silica Gel for column chromatography

-

Solvents for chromatography (e.g., Hexanes, Ethyl Acetate, Methanol)

-

Solvents for HPLC (e.g., Acetonitrile, Water, Formic Acid or TFA)

Step 1: Synthesis of Boc-C16-Pomalidomide (Amide Coupling)

-

To a solution of this compound (1.0 eq) in anhydrous DMF, add HATU (1.2 eq) and DIPEA (3.0 eq).

-

Stir the reaction mixture at room temperature for 15 minutes to activate the carboxylic acid.

-

Add the E3 ligase ligand with a free amine (e.g., 4-aminopomalidomide, 1.1 eq) to the reaction mixture.

-

Stir the reaction at room temperature for 12-16 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

-

Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated sodium bicarbonate solution, water, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography (e.g., using a gradient of hexanes and ethyl acetate) to afford the Boc-C16-E3 ligase conjugate.

| Parameter | Value |

| Reactants | This compound, 4-aminopomalidomide |

| Reagents | HATU, DIPEA |

| Solvent | DMF |

| Temperature | Room Temperature |

| Reaction Time | 12-16 hours |

| Typical Yield | 70-85% |

Step 2: Deprotection of Boc-C16-Pomalidomide

-

Dissolve the Boc-C16-E3 ligase conjugate (1.0 eq) in a mixture of DCM and TFA (e.g., 1:1 or 4:1 v/v).

-

Stir the solution at room temperature for 1-2 hours.

-

Monitor the deprotection by TLC or LC-MS until the starting material is fully consumed.

-

Remove the solvent and excess TFA under reduced pressure. Co-evaporate with DCM (3x) to ensure complete removal of residual TFA.

-

The resulting amine-TFA salt is typically used in the next step without further purification.

| Parameter | Value |

| Reactant | Boc-C16-Pomalidomide |

| Reagents | TFA, DCM |

| Temperature | Room Temperature |

| Reaction Time | 1-2 hours |

| Typical Yield | >95% (crude) |

Step 3: Synthesis of the Final PROTAC (Amide Coupling)

-

To a solution of the warhead-COOH (1.0 eq) in anhydrous DMF, add HATU (1.2 eq) and DIPEA (3.0 eq).

-

Stir the reaction mixture at room temperature for 15 minutes.

-

Add a solution of the deprotected H2N-C16-E3 ligase conjugate (amine-TFA salt, 1.1 eq) and additional DIPEA (1.1 eq to neutralize the TFA salt) in DMF to the activated warhead solution.

-

Stir the reaction at room temperature for 12-16 hours.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, work up the reaction as described in Step 1.

-

Purify the crude product to obtain the final PROTAC. Due to the lipophilic nature of the C16 linker, purification is best achieved by reverse-phase preparative HPLC.

| Parameter | Value |

| Reactants | Warhead-COOH, H2N-C16-Pomalidomide |

| Reagents | HATU, DIPEA |

| Solvent | DMF |

| Temperature | Room Temperature |

| Reaction Time | 12-16 hours |

| Typical Yield | 40-60% |

Step 4: Purification and Characterization

Purification:

-

The final PROTAC is typically purified by reverse-phase preparative HPLC using a C18 column.

-

A common mobile phase system is a gradient of acetonitrile in water, often with a small amount of formic acid or TFA (e.g., 0.1%) to improve peak shape.

Characterization:

-

¹H and ¹³C NMR: To confirm the structure of the final PROTAC and key intermediates. The long alkyl chain will show characteristic broad signals in the aliphatic region of the ¹H NMR spectrum.

-

High-Resolution Mass Spectrometry (HRMS): To confirm the exact mass and elemental composition of the synthesized PROTAC.

| Technique | Purpose | Expected Observations for a C16-linked PROTAC |

| ¹H NMR | Structural confirmation | Signals corresponding to the warhead, E3 ligase ligand, and a broad multiplet for the -(CH₂)₁₄- protons of the linker. |

| ¹³C NMR | Structural confirmation | Resonances for all carbons, including those of the warhead, E3 ligase ligand, and the repeating methylene units of the C16 linker. |

| HRMS (ESI) | Molecular weight confirmation | A prominent [M+H]⁺ or [M+Na]⁺ ion corresponding to the calculated exact mass of the final PROTAC. |

Logical Relationship of PROTAC Synthesis

The synthesis follows a logical progression of coupling and deprotection steps to assemble the final heterobifunctional molecule.

Caption: Logical flow of the PROTAC synthesis process.

Conclusion